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Compound of Interest

Compound Name: CP-481715

Cat. No.: B1669503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of CP-481715 to

the human C-C chemokine receptor 1 (CCR1). The document details quantitative binding data,

the experimental protocols used for its determination, and the associated signaling pathways,

offering valuable insights for researchers in inflammation and drug development.

Core Data Presentation: Binding Affinity and
Functional Inhibition
CP-481715 is a potent and selective antagonist of human CCR1.[1][2] Its binding and

functional inhibition characteristics have been quantified through various assays, the results of

which are summarized below.
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Parameter Value (nM) Assay Type Cell System Notes

Kd 9.2
Radioligand

Binding

Human CCR1-

transfected cells

Represents the

equilibrium

dissociation

constant, a direct

measure of

binding affinity.[1]

[2]

IC50 74

125I-labeled

CCL3

Displacement

Human CCR1-

transfected cells

Concentration

required to

displace 50% of

the radiolabeled

natural ligand,

CCL3.[1][2]

IC50 210
GTPγS

Incorporation

Human CCR1-

transfected cells

Measures

inhibition of G-

protein signaling.

[1][2]

IC50 71
Calcium

Mobilization

Human CCR1-

transfected cells

Measures

inhibition of

downstream

calcium

signaling.[1][2]

IC50 55
Monocyte

Chemotaxis

Human

Monocytes

Measures

inhibition of cell

migration in

response to

chemokines.[2]

IC50 54 MMP-9 Release Not specified

Measures

inhibition of

matrix

metalloproteinas

e-9 release.[2]
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IC50 165
CD11b Up-

regulation

Human Whole

Blood

(Monocytes)

Measures

inhibition of an

inflammatory

marker on

monocytes.[2]

IC50 57
Actin

Polymerization

Human Whole

Blood

(Monocytes)

Measures

inhibition of

cytoskeletal

changes required

for cell migration.

[2]

CP-481715 demonstrates high selectivity, being over 100-fold more selective for CCR1

compared to a panel of other G-protein coupled receptors, including related chemokine

receptors.[1][2] It acts as a competitive and reversible antagonist, lacking any intrinsic agonist

activity.[2]

Experimental Protocols
The determination of the binding affinity and functional inhibition of CP-481715 for human

CCR1 involves several key experimental methodologies.

Radioligand Displacement Binding Assay
This assay quantifies the ability of a test compound (CP-481715) to compete with a

radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 value of CP-481715 for human CCR1.

Materials:

Cells: A cell line stably transfected with and expressing human CCR1.

Radioligand:125I-labeled CCL3 (MIP-1α), a natural ligand for CCR1.

Test Compound: CP-481715 at various concentrations.
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Assay Buffer: Appropriate buffer for maintaining physiological conditions.

Filtration Apparatus: A cell harvester and filter mats (e.g., GF/C) to separate bound from free

radioligand.

Scintillation Counter: To measure radioactivity.

Procedure:

Cell Preparation: Membranes from CCR1-transfected cells are prepared and protein

concentration is determined.

Assay Setup: In a multi-well plate, cell membranes are incubated with a fixed concentration

of 125I-labeled CCL3.

Compound Addition: Serial dilutions of CP-481715 are added to the wells to compete for

binding.

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

Separation: The incubation is terminated by rapid filtration through filter mats. The filter traps

the cell membranes with the bound radioligand, while the unbound radioligand passes

through.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data is analyzed to determine the concentration of CP-481715 that

inhibits 50% of the specific binding of 125I-labeled CCL3 (the IC50 value).

Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular

calcium concentration that occurs upon receptor activation.
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Objective: To assess the functional antagonism of CP-481715 on CCR1 signaling.

Materials:

Cells: CCR1-expressing cells.

Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).

Agonist: A CCR1 ligand such as CCL3 or CCL5.

Test Compound: CP-481715.

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

Compound Incubation: The cells are pre-incubated with varying concentrations of CP-
481715.

Agonist Stimulation: The cells are then stimulated with a fixed concentration of a CCR1

agonist (e.g., CCL3).

Signal Detection: The change in fluorescence, corresponding to the change in intracellular

calcium concentration, is measured in real-time.

Data Analysis: The IC50 value is determined as the concentration of CP-481715 that causes

a 50% reduction in the agonist-induced calcium signal.

Visualizations
Experimental Workflow: Radioligand Displacement
Assay
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Caption: Workflow for the Radioligand Displacement Assay.

CCR1 Signaling Pathway and Point of Inhibition
CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3]

Ligand binding initiates a signaling cascade that is central to inflammatory cell recruitment.
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Caption: CCR1 Signaling Pathway and CP-481715 Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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